2-(4-methoxyphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is an organic compound that belongs to the class of phenylacetamides This compound is characterized by the presence of a methoxyphenyl group, a thiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a suitable electrophile.
Formation of the Acetamide Moiety: The acetamide group is typically introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methoxyphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets. The methoxyphenyl groups and the thiazole ring can interact with enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)acetamide: Similar in structure but lacks the thiazole ring.
4-methoxyphenylthiazole: Contains the thiazole ring but lacks the acetamide moiety.
N-(2-thiazolyl)acetamide: Contains the thiazole and acetamide moieties but lacks the methoxyphenyl groups.
Uniqueness
2-(4-methoxyphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is unique due to the combination of its structural features. The presence of both methoxyphenyl groups and the thiazole ring, along with the acetamide moiety, provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H22N2O4S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H22N2O4S/c1-25-17-5-3-15(4-6-17)21-23-16(14-28-21)11-12-22-20(24)13-27-19-9-7-18(26-2)8-10-19/h3-10,14H,11-13H2,1-2H3,(H,22,24) |
InChI Key |
OJNYSMNDIBXMCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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